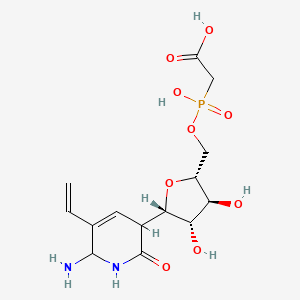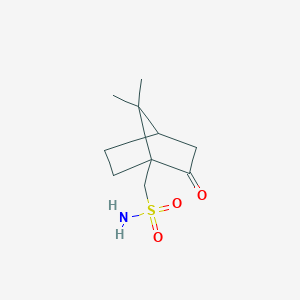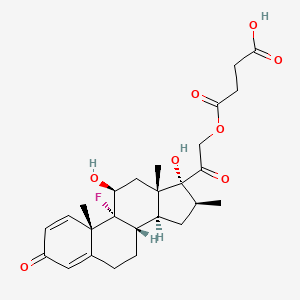
Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a methylsulfonyl group, and a pyridinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is studied for its potential as a pharmaceutical agent. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. Its unique structure allows for selective binding to biological targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation or enhanced performance under extreme conditions .
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methylsulfonyl group can modulate the compound’s reactivity and stability . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
Sulfonamides: Compounds with sulfonamide groups exhibit similar chemical reactivity and are used in pharmaceuticals and agrochemicals.
Uniqueness
Benzeneacetamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its versatility and potential for diverse applications.
Propiedades
Número CAS |
141284-00-6 |
|---|---|
Fórmula molecular |
C15H14F3N3O3S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C15H14F3N3O3S/c1-25(23,24)21-14-12(8-11(9-19-14)15(16,17)18)20-13(22)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
AQWFBEKLJGUSLC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)













